1,2,3,4-Tetrabromodibenzo-p-dioxin

Übersicht

Beschreibung

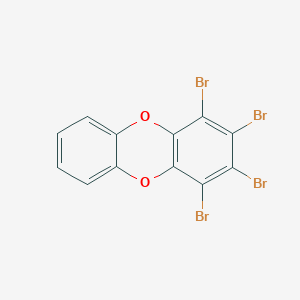

1,2,3,4-Tetrabromodibenzo-p-dioxin is a brominated derivative of dibenzo-p-dioxin, with the molecular formula C12H4Br4O2 and a molecular weight of 499.775 g/mol . This compound is part of the larger family of polybrominated dibenzo-p-dioxins (PBDDs), which are known for their environmental persistence and potential toxic effects .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,2,3,4-Tetrabromodibenzo-p-dioxin can be synthesized through the bromination of dibenzo-p-dioxin. The reaction typically involves the use of bromine or bromine-containing reagents under controlled conditions to ensure selective bromination at the desired positions .

Industrial Production Methods

similar compounds are often produced through large-scale bromination reactions, followed by purification processes such as recrystallization or chromatography to isolate the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

1,2,3,4-Tetrabromodibenzo-p-dioxin undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of hydroxylated derivatives.

Reduction: This reaction can result in the removal of bromine atoms, forming less brominated derivatives.

Substitution: This reaction can involve the replacement of bromine atoms with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions include hydroxylated derivatives, less brominated derivatives, and substituted derivatives with various functional groups .

Wissenschaftliche Forschungsanwendungen

1,2,3,4-Tetrabromodibenzo-p-dioxin has several scientific research applications:

Wirkmechanismus

1,2,3,4-Tetrabromodibenzo-p-dioxin exerts its effects primarily through the activation of the aryl hydrocarbon receptor (AHR). Upon binding to AHR, the compound induces the expression of various genes, including those encoding cytochrome P450 enzymes (CYP1A1 and CYP1A2). This activation leads to increased oxidative stress and the production of reactive oxygen species (ROS), contributing to its toxic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,3,7,8-Tetrabromodibenzo-p-dioxin: Another brominated dioxin with similar toxicological properties.

2,3,7,8-Tetrachlorodibenzo-p-dioxin: A chlorinated analogue known for its high toxicity and environmental persistence.

1,3,8-Tribromodibenzo-p-dioxin: A less brominated derivative with different chemical and toxicological properties.

Uniqueness

1,2,3,4-Tetrabromodibenzo-p-dioxin is unique due to its specific bromination pattern, which influences its chemical reactivity and interaction with biological systems. Its selective bromination at positions 1, 2, 3, and 4 distinguishes it from other PBDDs and contributes to its distinct toxicological profile .

Biologische Aktivität

1,2,3,4-Tetrabromodibenzo-p-dioxin (TBDD) is a member of the dioxin family, which includes several compounds known for their environmental persistence and biological toxicity. This article explores the biological activity of TBDD, focusing on its pharmacokinetics, toxicological effects, and mechanisms of action based on diverse research findings.

Overview of TBDD

TBDD is structurally similar to other dioxins and is recognized for its potential to disrupt endocrine functions and induce various toxicological responses. Its brominated structure may influence its biological activity compared to non-brominated dioxins.

Pharmacokinetics

Pharmacokinetic studies indicate that TBDD, like other dioxins, is absorbed efficiently when administered. The distribution of TBDD in tissues is dose-dependent. For instance, studies have shown that peak concentrations in the liver and adipose tissues can vary significantly based on the administered dose. This distribution pattern is crucial for understanding its long-term effects on health.

| Dose (ng/kg) | Liver Concentration (ng/g) | Adipose Tissue Concentration (ng/g) |

|---|---|---|

| 300 | 4.7 ± 0.9 | 0.82 ± 0.07 |

| 3000 | Increased ratio (7.7) | Not specified |

Carcinogenicity

TBDD has been implicated in various carcinogenic processes. Research indicates that exposure to low doses can lead to liver tumors and other malignancies in both animal models and humans. For example, a study demonstrated that continuous exposure to TBDD at doses as low as 100 ng/kg/day resulted in significant liver damage and carcinogenesis in rats .

Endocrine Disruption

TBDD exhibits endocrine-disrupting properties similar to those of other dioxins. It affects hormonal balance by interfering with the synthesis and action of hormones such as insulin and thyroid hormones. Studies have found that TBDD can reduce insulin-like growth factor-I (IGF-I) levels and impair gluconeogenesis in rats .

Immunotoxicity

Immunotoxic effects are also notable with TBDD exposure, including thymic atrophy and altered immune responses. Research shows that TBDD can inhibit antibody formation and reduce host resistance to infections, indicating a significant impact on the immune system .

The mechanisms through which TBDD exerts its biological effects involve several pathways:

- Aryl Hydrocarbon Receptor (AhR) Activation : TBDD binds to AhR, leading to the transcriptional activation of genes involved in xenobiotic metabolism.

- Oxidative Stress : Exposure to TBDD can induce oxidative stress, resulting in cellular damage and inflammation.

- Altered Lipid Metabolism : TBDD has been shown to disrupt lipid homeostasis by inhibiting β-oxidation processes in the liver, leading to hepatic steatosis .

Case Studies

- Hepatic Effects : A study involving male mice showed that repeated doses of TBDD led to significant liver damage characterized by fatty liver changes and increased liver weight due to lipid accumulation .

- Reproductive Toxicity : In female rats exposed to TBDD during gestation, adverse developmental outcomes were observed in offspring, including congenital anomalies such as cleft palate .

Eigenschaften

IUPAC Name |

1,2,3,4-tetrabromodibenzo-p-dioxin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Br4O2/c13-7-8(14)10(16)12-11(9(7)15)17-5-3-1-2-4-6(5)18-12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKUPIABWVUYZPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)OC3=C(O2)C(=C(C(=C3Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Br4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70146545 | |

| Record name | Dibenzo(b,e)(1,4)dioxin, 1,2,3,4-tetrabromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70146545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

499.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104549-41-9 | |

| Record name | Dibenzo(b,e)(1,4)dioxin, 1,2,3,4-tetrabromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104549419 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenzo(b,e)(1,4)dioxin, 1,2,3,4-tetrabromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70146545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.